

An In-depth Technical Guide to Methyl 4-amino-1H-pyrazole-3-carboxylate

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Compound of Interest

Compound Name: Methyl 4-amino-1H-pyrazole-3-carboxylate

Cat. No.: B1300222

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Abstract

Methyl 4-amino-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with both an amino group and a methyl carboxylate, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential role in biological signaling pathways. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Chemical Structure and Identification

Methyl 4-amino-1H-pyrazole-3-carboxylate is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, characteristic of the pyrazole family. The ring is substituted at the C3 position with a methyl carboxylate group and at the C4 position with an amino group.

Identifier	Value
IUPAC Name	Methyl 4-amino-1H-pyrazole-3-carboxylate
CAS Number	360056-45-7 [1] [2] [3] [4] [5]
Molecular Formula	C ₅ H ₇ N ₃ O ₂ [3]
Molecular Weight	141.13 g/mol [5] [6]
Canonical SMILES	COC(=O)C1=C(N)C=NN1 [3]
InChI Key	UYWFTIKDUFKYJS-UHFFFAOYSA-N [3]

Physicochemical and Spectroscopic Data

While full, detailed spectra for **Methyl 4-amino-1H-pyrazole-3-carboxylate** are not publicly available, specification sheets confirm that its NMR and IR spectra conform to the expected structure[\[1\]](#). The following tables summarize its known physical properties and predicted spectroscopic characteristics.

Table 2.1: Physical Properties

Property	Value	Source
Purity	>97.0%	[3]
Appearance	Expected to be a solid	-
Storage	Store at 2-8°C, sealed from light and moisture	[2]

Table 2.2: Predicted Spectroscopic Data

Spectroscopy	Expected Signals
¹ H NMR	<ul style="list-style-type: none">- A singlet for the methyl ester protons (-OCH₃).- A broad singlet for the amino protons (-NH₂).- A singlet for the pyrazole ring proton (-CH).- A broad singlet for the pyrazole N-H proton.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the methyl ester carbon (-OCH₃).- A signal for the ester carbonyl carbon (-C=O).- Signals for the pyrazole ring carbons.
IR Spectroscopy	<ul style="list-style-type: none">- N-H stretching vibrations from the amino group.- C=O stretching vibration from the ester group.- C-N and C=C stretching vibrations from the pyrazole ring.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z = 141.13.

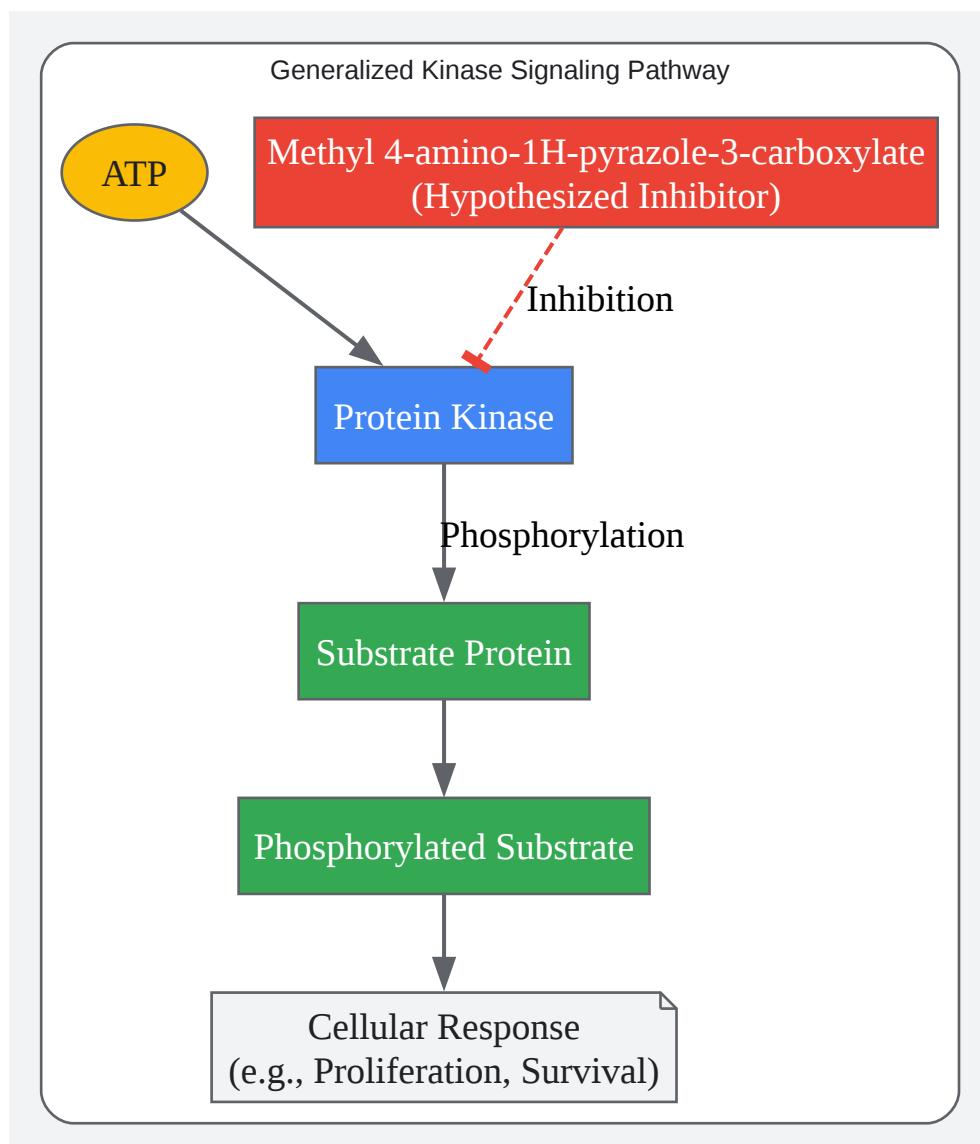
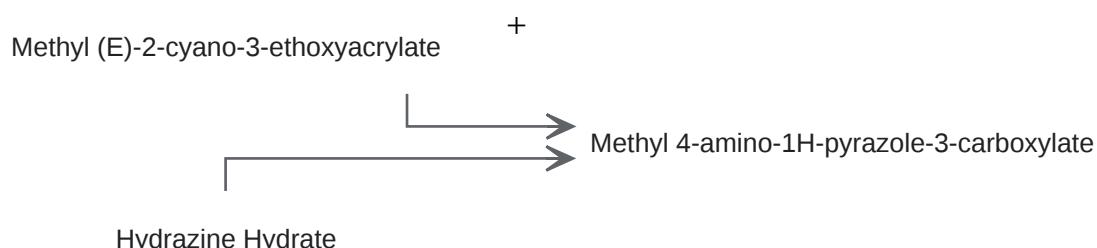
Experimental Protocols: Synthesis

The synthesis of **Methyl 4-amino-1H-pyrazole-3-carboxylate** can be achieved through the cyclocondensation reaction of a suitable three-carbon precursor with hydrazine, a common strategy for pyrazole synthesis. A plausible and efficient method is adapted from the known synthesis of the corresponding ethyl ester[7][8][9]. This protocol utilizes methyl (E)-2-cyano-3-ethoxyacrylate and hydrazine hydrate.

Synthesis of Methyl 4-amino-1H-pyrazole-3-carboxylate

Reaction Scheme:

Ethanol, Reflux

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